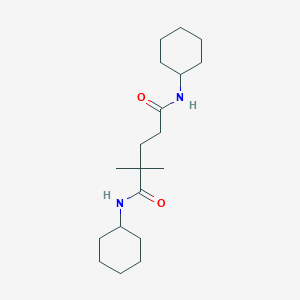![molecular formula C18H15Br2N3O3 B3484601 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B3484601.png)
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide
Descripción general
Descripción
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of brominated phenoxy and indole moieties, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid. The final step involves the condensation of this acid with 2-hydroxy-7-methyl-1H-indole-3-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and indole moieties can be oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the imine to an amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide involves its interaction with specific molecular targets and pathways. The brominated phenoxy and indole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,6-dibromo-4-methylphenol: A simpler compound with similar brominated phenol structure.
2-(2,4-dibromo-6-methylphenoxy)acetic acid: Another brominated phenoxy compound with a carboxylic acid group.
2,6-dibromo-4-methoxyphenylamine: A related compound with a methoxy group instead of a methyl group.
Uniqueness
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide is unique due to its combination of brominated phenoxy and indole moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O3/c1-9-6-12(19)17(13(20)7-9)26-8-14(24)22-23-16-11-5-3-4-10(2)15(11)21-18(16)25/h3-7,21,25H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJKGXLVSNRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3Br)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-iodophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3484521.png)
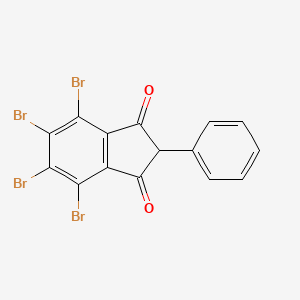
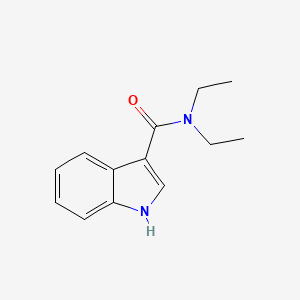
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)
![1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE](/img/structure/B3484540.png)
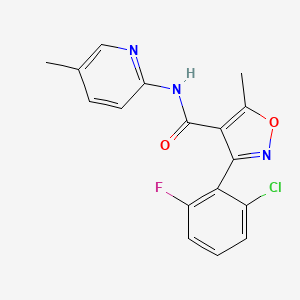
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)
![3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3484562.png)
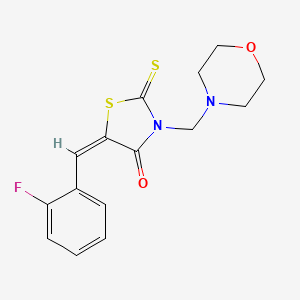
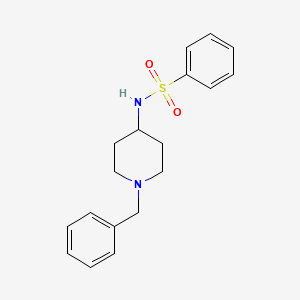
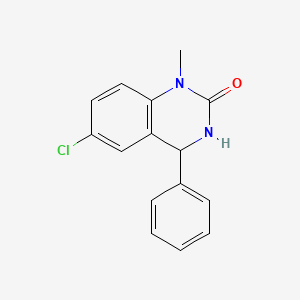
![N-(3,4-DICHLOROPHENYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B3484615.png)
